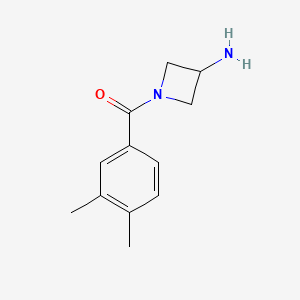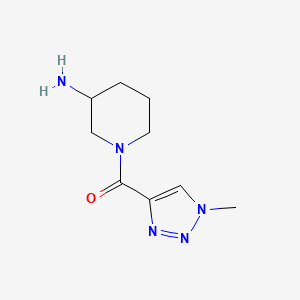
(3-氨基哌啶-1-基)(1-甲基-1H-1,2,3-三唑-4-基)甲酮
描述
(3-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: is a chemical compound with the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biological targets.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
Compounds containing 1,2,3-triazole moieties are known to interact with various enzymes and receptors .
Mode of Action
It is known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing cellular processes.
Biochemical Pathways
Compounds containing 1,2,3-triazole moieties have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing 1,2,3-triazole moieties have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of 3-aminopiperidine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under specific reaction conditions. Common methods include:
Condensation reactions: : These reactions typically involve heating the reactants in the presence of a dehydrating agent to form the desired product.
Catalytic reactions: : Catalysts such as acid catalysts or metal catalysts can be used to facilitate the reaction and improve yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
(3-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: : These may include carboxylic acids, aldehydes, or ketones.
Reduction products: : Reduced forms of the compound with different functional groups.
Substitution products: : Derivatives with new substituents at specific positions.
相似化合物的比较
(3-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: can be compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:
Linagliptin Dimer Impurity 5
(R,Z)-8-(3-Aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Linagliptin Impurity 7
These compounds share structural similarities but may differ in their functional groups, biological activity, and applications.
属性
IUPAC Name |
(3-aminopiperidin-1-yl)-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-3-7(10)5-14/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWEHFSYOOAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


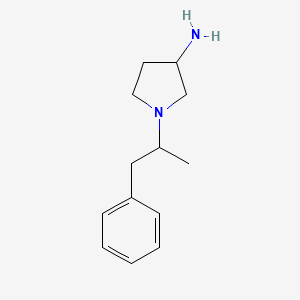


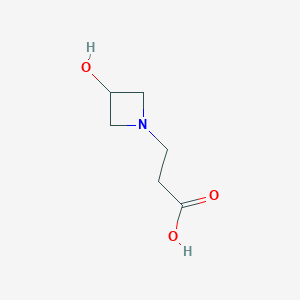
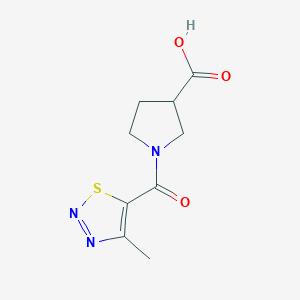
![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)
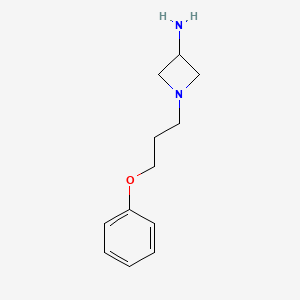

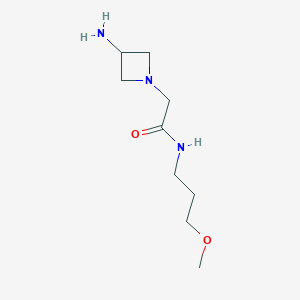
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)
